Calcium dichromate
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2Cr.7O/q+2;;;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMISVBXFFXBNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCr2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051719 | |
| Record name | Calcium dichromate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trihydrate: Brownish-red deliquescent solid; Soluble in water; [Hawley] Trihydrate: orange-red solid; Not hygroscopic if pure; [Merck Index] | |
| Record name | Calcium dichromate | |
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CAS No. |
14307-33-6 | |
| Record name | Calcium dichromate(VI) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307336 | |
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| Record name | Chromic acid (H2Cr2O7), calcium salt (1:1) | |
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| Record name | Calcium dichromate | |
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| Record name | Calcium dichromate | |
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| Record name | CALCIUM DICHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXJ6T6P0L9 | |
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Mechanistic Investigations of Calcium Dichromate Reactivity
Oxidative Properties and Electron Transfer Pathways of Dichromate Species
In aqueous solutions, chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions can be interconverted depending on the pH of the solution. byjus.comquora.com The equilibrium reaction is as follows:
2CrO₄²⁻(aq) + 2H⁺(aq) ⇆ Cr₂O₇²⁻(aq) + H₂O(l) quora.com
In acidic conditions, the equilibrium shifts to the right, favoring the formation of the orange-red dichromate ion, which is the stronger oxidizing species. wikipedia.orgquora.com In alkaline solutions, the equilibrium shifts to the left, forming the yellow chromate ion, a weaker oxidizing agent. wikipedia.org
The reduction of hexavalent chromium [Cr(VI)] to trivalent chromium [Cr(III)] is a complex process that proceeds through intermediate oxidation states. When Cr(VI) enters a biological system or reacts with reducing agents, it is reduced via highly reactive intermediates, including Cr(V) and Cr(IV). ijbiotech.comnih.govaaem.pl This reduction can be initiated by cellular reductants such as ascorbate (B8700270) and glutathione (B108866). nih.gov
Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O libretexts.org
The mechanism often involves a series of single-electron or two-electron transfer steps. For instance, reduction with glutathione can generate Cr(V) intermediates through one-electron reduction, a process that can also produce reactive oxygen species (ROS). nih.gov Reduction by ascorbate (Vitamin C) may proceed through two-electron steps, generating Cr(IV) intermediates. nih.govaaem.pl The final product, the Cr(III) ion, is significantly less toxic and less mobile than Cr(VI). ijbiotech.com This reduction process is visually indicated by a color change from the orange of Cr₂O₇²⁻ to the green of the aquated Cr³⁺ ion. wikipedia.orgstudymind.co.uk
Dichromate is a versatile oxidizing agent for a wide range of substrates.
Organic Systems: In organic chemistry, dichromate solutions are widely used to oxidize alcohols and aldehydes. wikipedia.orgvarsitytutors.com The specific product depends on the type of alcohol and the reaction conditions.
Primary Alcohols: Can be oxidized first to aldehydes. wikipedia.org If the aldehyde is not removed from the reaction mixture, further oxidation under more forcing conditions (like heating under reflux) yields a carboxylic acid. wikipedia.orgstudymind.co.ukseniorchem.com
Secondary Alcohols: Are oxidized to ketones, which are generally resistant to further oxidation. wikipedia.orgstudymind.co.uk
Tertiary Alcohols: Are resistant to oxidation by dichromate under normal conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. wikipedia.orgstudymind.co.uk
The mechanism for alcohol oxidation is generally believed to proceed through the formation of a chromate ester intermediate. libretexts.orgorientjchem.orgajol.info In an acidic solution, the alcohol attacks the chromium atom, leading to the formation of this ester. libretexts.org This is followed by a rate-determining step, often described as an E2-like elimination, where a base removes a proton from the alcohol carbon, leading to the formation of a carbon-oxygen double bond and the reduction of chromium. libretexts.orgmasterorganicchemistry.com
For aldehydes, oxidation to carboxylic acids in aqueous media is thought to involve the formation of an aldehyde hydrate (B1144303), which structurally resembles an alcohol and can be readily oxidized via a similar chromate ester mechanism. varsitytutors.comsrce.hr
Inorganic Systems: The dichromate ion is also capable of oxidizing various inorganic species. collegedunia.combyjus.com For example, in acidic solutions, it can oxidize:
Hydrogen sulfide (B99878) (H₂S) to elemental sulfur (S). byjus.com
Sulfites (SO₃²⁻) to sulfates (SO₄²⁻). collegedunia.combyjus.com
Chlorides (Cl⁻) to chlorine (Cl₂). collegedunia.combyjus.com
Nitrites (NO₂⁻) to nitrates (NO₃⁻). collegedunia.combyjus.com
Elucidation of Chromium(VI) Reduction to Chromium(III) Mechanisms
Kinetic Studies of Calcium Dichromate-Mediated Reactions
Kinetic studies of reactions involving the dichromate ion reveal complex dependencies on the concentrations of the oxidant, substrate, and acid catalyst. While specific kinetic data for this compound are scarce, the general principles can be inferred from studies using other dichromate salts. The rate of decomposition of dichromate to chromate in the presence of a base is highly dependent on the cation, with Ca²⁺ showing a significantly faster rate constant compared to alkali metal ions or tetraalkylammonium ions. researchgate.net
There have been notable discrepancies in the reported kinetic data for dichromate oxidations. rsc.org For example, studies on the oxidation of alcohols have reported different orders of reaction. Some studies found first-order kinetics with respect to both the alcohol and the oxidant, ajol.inforesearchgate.net while others reported that the reaction order can vary or that the pseudo-first-order rate constants are independent of the oxidant concentration. ajol.inforesearchgate.net
These discrepancies can often be attributed to several factors:
Reaction Conditions: Variations in pH, temperature, ionic strength, and solvent composition can significantly affect the reaction rate and the observed kinetics. rsc.orgresearchgate.net For instance, the oxidation of some alcohols shows a fractional order dependence on acid concentration. orientjchem.org
Active Oxidizing Species: In acidic aqueous solutions, several Cr(VI) species exist in equilibrium (e.g., HCrO₄⁻, Cr₂O₇²⁻, H₂CrO₄). The assumption of which species is the primary oxidant can affect the derived rate law. dtic.mil Some studies suggest that protonated forms like HCrO₄⁻ are the more active oxidizing agents. dtic.mil
Cation Influence: The nature of the cation (e.g., K⁺, Na⁺, Ca²⁺) can influence the reaction kinetics. A study on the base decomposition of dichromate found that the second-order rate constant was significantly higher with Ca²⁺ ions compared to others, suggesting a catalytic role for the cation. researchgate.net
To resolve these contradictions, researchers emphasize the need for standardized reaction conditions, including the use of buffered solutions to maintain constant pH and careful control of ionic strength.
The identification of transient intermediates is crucial for elucidating reaction mechanisms. In dichromate oxidations, the formation of a chromate ester intermediate is a key mechanistic proposal. orientjchem.orgsrce.hr
Several methodological approaches are used to identify these intermediates:
Kinetic Analysis: The observation of Michaelis-Menten kinetics (saturation kinetics) can suggest the formation of a pre-equilibrium complex, such as a chromate ester. ajol.info However, in some cases, linear plots suggest the absence of a significant accumulation of an intermediate complex, indicating it may be formed in a rapid step or that its decomposition is very fast. bioline.org.brresearchgate.net
Spectroscopic Techniques: Methods like stopped-flow spectroscopy can be used to monitor rapid reactions and detect short-lived species. Changes in the UV-Vis spectrum during the reaction can provide evidence for the formation and decay of intermediates.
Isotope Effects: The measurement of kinetic isotope effects (KIE), such as by replacing a C-H bond with a C-D bond at the reaction center, can help determine if that bond is broken in the rate-determining step. A significant KIE (kH/kD > 2) supports a mechanism where C-H bond cleavage is part of the slow step, which is consistent with the decomposition of a chromate ester intermediate. srce.hr
Product Analysis: Careful analysis of the reaction products under various conditions provides insight into the reaction pathway. For example, the oxidation of primary alcohols to aldehydes without further oxidation to carboxylic acids under mild conditions supports a mechanism that can be controlled at the aldehyde stage. studymind.co.ukquizlet.com
Addressing Discrepancies in Reported Kinetic Data
Comparative Reactivity Studies with Other Dichromate Compounds
The reactivity of this compound can be compared with that of other common dichromate salts, primarily sodium dichromate (Na₂Cr₂O₇) and potassium dichromate (K₂Cr₂O₇). The primary reactive species in all cases is the dichromate ion, but the cation can influence physical properties and, in some cases, reaction kinetics.
| Property | This compound (CaCr₂O₇) | Potassium Dichromate (K₂Cr₂O₇) | Sodium Dichromate (Na₂Cr₂O₇) |
| Solubility in Water | Lower solubility compared to Na/K salts. | Moderately soluble (e.g., 13 g/100 mL at 20 °C). wikipedia.org | Very soluble, deliquescent. |
| Hygroscopy | Less hygroscopic than sodium dichromate. | Not deliquescent, making it a good primary standard. wikipedia.org | Deliquescent (absorbs moisture from the air). |
| Cation Effect on Rate | Ca²⁺ significantly accelerates the base decomposition of Cr₂O₇²⁻ (rate constant ~2600 M⁻¹s⁻¹). researchgate.net | K⁺ has a moderate effect on the decomposition rate (rate constant ~960 M⁻¹s⁻¹). researchgate.net | Na⁺ has a moderate effect on the decomposition rate (rate constant ~920 M⁻¹s⁻¹). researchgate.net |
| Acidity of Solution | Solutions containing Ca²⁺ can shift the HCrO₄⁻/Cr₂O₇²⁻ equilibrium towards HCrO₄⁻. researchgate.net | Less pronounced effect on the equilibrium compared to Ca²⁺. | Less pronounced effect on the equilibrium compared to Ca²⁺. |
| Primary Applications | Used as an oxidant and corrosion inhibitor. | Common laboratory reagent and oxidant; used in volumetric analysis. collegedunia.combyjus.com | Industrially preferred due to higher solubility and lower cost. |
The lower solubility of this compound might limit its application in some aqueous reactions where high concentrations are required. However, this property could be advantageous in solid-state formulations where stability is a concern. The most striking difference is the catalytic effect of the Ca²⁺ ion on the decomposition of dichromate, which is substantially greater than that of Na⁺ or K⁺. researchgate.net This suggests that in certain reactions, particularly those sensitive to base catalysis or involving the chromate/dichromate equilibrium, this compound may exhibit enhanced reactivity compared to its alkali metal counterparts.
Application of Dichromate in Novel Graphene Synthesis via Oxidation
The synthesis of graphene, a single layer of carbon atoms arranged in a two-dimensional honeycomb lattice, has garnered significant scientific interest due to its exceptional electronic, mechanical, and thermal properties. One prominent method for producing graphene on a large scale is through the chemical oxidation of graphite (B72142) to graphene oxide (GO), followed by reduction. The dichromate anion (Cr₂O₇²⁻), a powerful oxidizing agent, plays a crucial role in this process. This compound can serve as a source of the dichromate anion for this application.
The synthesis of GO using dichromate involves the oxidation of pristine graphite. youtube.com This chemical exfoliation method converts graphite into graphene oxide or epoxide. youtube.com The process typically involves mixing natural graphite with concentrated sulfuric acid (H₂SO₄) and then slowly adding an alkali metal dichromate, such as potassium dichromate (K₂Cr₂O₇), while maintaining a low temperature. youtube.com The dichromate acts as the oxidizing agent in this reaction. youtube.comrsc.org
Research has focused on optimizing the reaction conditions to improve the yield and quality of the resulting GO. Key parameters that influence the synthesis include temperature, reaction time, and the mass ratio of the dichromate salt to graphite. Studies have shown a strong temperature dependence on the oxidation kinetics of graphite with dichromate. For instance, increasing the reaction temperature from 20°C to 45°C can substantially increase the yield of GO. Similarly, the reaction time is a critical factor; insufficient time leads to low yields, while excessive time can result in over-oxidation and decomposition of the GO product. The amount of dichromate used is also crucial, as an excess can lead to over-oxidation.
The GO produced through dichromate oxidation is characterized by the presence of various oxygen-containing functional groups on its surface, such as hydroxyl (–OH), epoxy (C–O–C), and carboxyl (–COOH) groups. wikipedia.org These functional groups make the GO hydrophilic and facilitate its dispersion in water. wikipedia.org Compared to GO produced by other methods like the well-known Hummers' method which uses potassium permanganate, dichromate-derived GO (DC-GO) has been found to contain a larger amount of carboxylic acid groups, which is advantageous for further chemical processing and applications. The degree of oxidation can be tailored by controlling the reaction conditions. rsc.org
The mechanism of GO formation involves the intercalation of the oxidizing species between the graphite layers, followed by the oxidation of the carbon atoms. This process increases the interlayer spacing of the graphite, leading to exfoliation into individual or few-layer GO sheets. wikipedia.org The resulting GO can then be reduced to reduced graphene oxide (rGO) using reducing agents like hydrazine, which restores the graphene structure to a certain extent. youtube.com
Interactive Table: Graphene Oxide Synthesis Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Oxidizing Agent | K₂Cr₂O₇ | K₂Cr₂O₇ | KMnO₄/K₂Cr₂O₇ | Varied degrees of oxidation |
| Temperature | 20°C | 45°C | - | Higher temperature increases yield |
| Reaction Time | < 8 hours | 20 hours | > 20 hours | Optimal time crucial to avoid under/over-oxidation |
| Dichromate Eq. | < 7.5 | 7.5 | > 7.5 | Optimal equivalents maximize yield |
Redox Reactions Involving Dichromate Anions in Complex Systems
The dichromate anion (Cr₂O₇²⁻), the key reactive species in this compound, is a potent oxidizing agent, particularly in acidic solutions. wikipedia.orgbioline.org.br Its reactivity is centered on the chromium atom, which exists in the +6 oxidation state and is readily reduced to the more stable +3 oxidation state. wikipedia.orgbioline.org.br This reduction involves the gain of three electrons per chromium atom. wikipedia.org
In aqueous solutions, the dichromate ion exists in equilibrium with the chromate ion (CrO₄²⁻). This equilibrium is highly dependent on the pH of the solution. In acidic conditions (pH < 4), the dichromate ion is the predominant species. As the pH increases, the equilibrium shifts towards the chromate ion. wikipedia.org The redox potential of the chromate/dichromate system indicates that it is a weaker oxidizing agent in alkaline solutions compared to acidic solutions. wikipedia.org
The primary mechanism of action for dichromate as an oxidizing agent involves the transfer of oxygen atoms to a substrate, which in turn becomes oxidized. A classic example of this is the oxidation of alcohols. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are converted to ketones. unacademy.com The color change observed during these reactions, from the orange of the dichromate ion to the green of the resulting Cr³⁺ ion, is a characteristic feature. bioline.org.brsavemyexams.com
The kinetics of redox reactions involving dichromate have been studied in various systems. For instance, the reaction between dichromate and iodide in an acidic solution is first-order with respect to the acid chromate ion and second-order with respect to both iodide and hydrogen ions. rsc.org In the oxidation of benzaldehyde (B42025) by dichromate in an aqueous acidic medium, the reaction was found to be first-order with respect to both the oxidant and the reductant. bioline.org.br
Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) stackexchange.com
This half-reaction demonstrates the consumption of acid and the production of water during the redox process. The strong oxidizing nature of dichromate makes it a valuable reagent in various chemical syntheses and analytical techniques, such as redox titrations. savemyexams.comslideshare.net
Interactive Table: Redox Properties of Dichromate
| Feature | Description |
|---|---|
| Oxidation State | Chromium is in the +6 oxidation state. |
| Reduction Product | Typically reduced to Cr³⁺. |
| pH Dependence | Stronger oxidizing agent in acidic solutions. |
| Color Change | Orange (Cr₂O₇²⁻) to green (Cr³⁺). |
| Typical Substrates | Alcohols, aldehydes, iodides. |
Advanced Applications of Calcium Dichromate in Materials Science and Catalysis
Exploration in Catalytic Processes
The catalytic potential of calcium dichromate and its derivatives is an area of active research. The dichromate ion (Cr₂O₇²⁻) itself is a powerful oxidizing agent, and when combined with calcium, it offers specific advantages in various catalytic systems. wikipedia.org
Enhancement of Reaction Rates and Selectivity
A catalyst's value is often determined by its activity and selectivity—its ability to increase the rate of a reaction and direct it toward a desired product, respectively. unacademy.com Dichromates are effective oxidizing agents used to convert alcohols into aldehydes and ketones. bioline.org.br The selectivity of these reactions is crucial, as over-oxidation can lead to undesired byproducts like carboxylic acids. researchgate.net
Research into chromium-based catalysts highlights the role of specific chromium species in enhancing performance. In the dehydrogenation of isobutane, for instance, the addition of calcium to Cr-MCM-41 catalysts was found to increase the formation of monochromate and dichromate species. researchgate.net These species are considered the most active for this reaction, leading to high isobutene selectivity with minimal side reactions. researchgate.net This demonstrates how the presence of calcium and the dichromate form can be tailored to improve the selectivity of a catalytic process. researchgate.net
Furthermore, the reaction conditions and the catalyst's support structure play a significant role. Studies on the oxidation of propanol (B110389) using chromium ions intercalated in calcium silicate (B1173343) hydrates showed that the precursor material was more effective than the calcined product, which formed calcium chromate (B82759) at higher temperatures. mdpi.comnih.gov The synthetic sample achieved 95% propanol conversion at around 240°C, whereas the sample containing calcium chromate required temperatures above 290°C to reach the same conversion, indicating that the formation of simple calcium chromate was detrimental to the reaction rate. mdpi.comnih.gov The use of microwave irradiation in conjunction with chromium-based oxidants has also been shown to drastically increase reaction rates and product yields in the oxidation of alcohols. cem.com
The table below summarizes findings on the selectivity of dichromate-related catalysts in oxidation reactions.
Table 1: Selectivity in Dichromate-Mediated Oxidation This table is interactive. Users can sort columns to compare data.
| Catalyst System | Reactant | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| Ca-doped Cr-MCM-41 | Isobutane | Isobutene | Increased mono- and dichromate species led to high selectivity with no observed side reaction products. | researchgate.net |
| Potassium Dichromate | Primary Alcohols | Aldehydes | Can be used for selective oxidation under solvent-free conditions. | researchgate.net |
| Dichromate Ions | Benzaldehyde (B42025) | Benzoic Acid | The reaction is first order with respect to both the oxidant and the reductant. | bioline.org.br |
This compound as a Precursor for Advanced Catalytic Materials
One of the most promising applications of this compound is its use as a starting material, or precursor, for creating more complex catalysts. drugfuture.com Its thermal decomposition properties allow for the synthesis of chromium-rich oxides with specific structures and functionalities. orgsyn.org
This compound can be used to synthesize chromium-rich mixed metal oxide catalysts. Research has shown that dichromate salts of complex cations, such as [Fe(urea)₆]³⁺, are effective precursors for creating chromium-rich mixed oxides. unacademy.com The thermal decomposition of [hexakis(urea-O)iron(III)] dichromate, for example, results in the formation of mixed Cr-Fe oxides. unacademy.com The final crystal structure and composition of these oxides depend on the atmosphere during decomposition. unacademy.com At temperatures above 550°C, these reactions can yield nanosized mixed metal oxides, which are valuable as catalysts. unacademy.com This method provides an energy-saving and cost-efficient route to produce highly active catalysts with a high degree of chromium integration. unacademy.comharvard.edu The use of various dichromate precursors, including ammonium (B1175870), sodium, and potassium dichromate, is a known route for forming chromium oxide catalysts through thermal decomposition at elevated temperatures (typically above 400°C). orgsyn.org
The transformation of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals and fuels is a critical area of catalysis research. The chromium-rich mixed metal oxide catalysts derived from dichromate precursors have shown potential in this field. unacademy.com
Specifically, iron-chromium mixed oxides produced from the decomposition of iron-urea-dichromate complexes are potential catalysts for CO₂ hydrogenation. unacademy.com This process can yield products such as carbon monoxide (CO), methane (B114726) (CH₄), ethane (B1197151) (C₂H₆), and propane (B168953) (C₃H₈). unacademy.com The ability to convert CO₂ into hydrocarbons makes these materials highly relevant for developing sustainable fuel technologies. Additionally, chromium doping in transition metal oxides is being explored for applications in solid oxide fuel cells (SOFCs), which can involve CO₂-related electrochemical reactions. unacademy.com In photocatalysis, chromate ions have been found to influence H₂ evolution during the conversion of CO₂ with water, indicating the role of chromium species in directing reaction pathways.
Development of Chromium-Rich Mixed Metal Oxide Catalysts
Integration in Novel Composite Materials Synthesis
Beyond catalysis, this compound is a key ingredient in the synthesis of advanced composite materials through high-temperature processes.
Metallothermic Self-Propagating High-Temperature Synthesis (SHS) Applications
Metallothermic self-propagating high-temperature synthesis (SHS) is an energy-efficient method for producing advanced materials. This technique utilizes highly exothermic reactions that, once initiated, propagate through the reactants in a combustion wave, leading to the formation of the final product.
This compound has been successfully used as the chromium-containing component in the metallothermic SHS process to create composite materials, such as those based on titanium and chromium borides with a nickel binder. mdpi.comnih.gov In these studies, this compound (CaCr₂O₇) was compared with calcium chromate (CaCrO₄) as the oxidant. drugfuture.comresearchgate.net
Thermodynamic calculations and experimental results showed significant advantages for using this compound. mdpi.comnih.gov
Higher Combustion Temperature : The combustion temperature of the SHS mixture using this compound was 200°C higher than that of the mixture using calcium chromate. researchgate.netmdpi.comnih.gov
Expanded Combustion Limits : The use of this compound allowed for a broader range of conditions under which combustion and phase separation could occur. drugfuture.commdpi.comnih.gov
Increased Product Yield : The yield of the target composite material was higher when this compound was used as the precursor. drugfuture.comresearchgate.netmdpi.comnih.gov
The resulting composite material, as confirmed by XRD and SEM/EDS analysis, consisted of a triple boride (Ni₂₀AlB₁₄) matrix with uniformly distributed chromium borides, titanium borides, and titanium-chromium boride. researchgate.netmdpi.comnih.gov This highlights the effectiveness of this compound in fabricating complex, multi-component materials via the SHS method. nih.gov
The table below compares the performance of this compound and calcium chromate in the SHS process.
Table 2: Comparison of Calcium Chromates in Metallothermic SHS This table is interactive. Users can sort columns to compare data.
| Parameter | Mixture with this compound (CaCr₂O₇) | Mixture with Calcium Chromate (CaCrO₄) | Reference |
|---|---|---|---|
| Combustion Temperature | Higher (exceeded by 200°C) | Lower | researchgate.netmdpi.comnih.gov |
| Combustion & Phase Separation Limits | Expanded | More limited | drugfuture.commdpi.comnih.gov |
| Target Product Yield | Increased | Lower | drugfuture.comresearchgate.netmdpi.comnih.gov |
| Resulting Composite | Ni₂₀AlB₁₄ matrix with uniformly distributed Cr, Ti, and Ti-Cr borides | Not specified as optimal | researchgate.netmdpi.comnih.gov |
Influence of this compound on Combustion Parameters and Product Yield in SHS
In the field of Self-Propagating High-Temperature Synthesis (SHS), the selection of reactants is critical as it directly influences the thermodynamic and kinetic parameters of the combustion wave, ultimately determining the characteristics of the final product. This compound (CaCr₂O₇) has been identified as a highly effective chromium-containing component, particularly in comparison to alternatives like calcium chromate (CaCrO₄). Its use has been shown to significantly enhance combustion temperature, expand operational limits, and improve the yield of desired products. researchgate.netaip.orgrsc.orggoogle.com
Research into the metallothermic SHS production of composite materials, such as nickel-chromium-titanium-boron (Ni-Cr-Ti-B) systems, has provided a clear comparison between SHS reactions utilizing this compound and those using calcium chromate. researchgate.netresearchgate.net Thermodynamic calculations reveal that the adiabatic combustion temperature in systems based on this compound is approximately 200°C higher than in those based on calcium chromate. researchgate.netaip.orgaip.org This elevated temperature is a key factor in promoting more complete reactions and facilitating the formation of desired phases.
The higher energy output of the this compound system also translates to more favorable kinetic parameters. Experimental measurements show that the burning velocity in a CaCr₂O₇-based system can be double that of a comparable CaCrO₄-based system. researchgate.net This increased propagation speed can be advantageous for synthesis efficiency. Furthermore, the use of this compound allows for combustion and effective phase separation over a broader range of mixture compositions, which provides greater flexibility in process design. researchgate.netaip.orgresearchgate.net
A significant advantage of employing this compound is the notable increase in the yield of the target metallic phase. researchgate.netaip.orgresearchgate.net In the synthesis of Ni-Cr-Ti-B composites, the system with this compound demonstrated superior separation of the metallic ingot from the slag layer across a wider compositional range compared to the calcium chromate system. researchgate.net
The following tables present comparative data from a study on a Ni-Cr-Ti-B SHS system, illustrating the influence of using this compound (System II) versus calcium chromate (System I) on key combustion parameters and product yield. The parameter α represents the mass percentage of a secondary mixture component within the green (initial) mixture. researchgate.net
Table 1: Comparison of Combustion Parameters in SHS Systems
| System | α (%) | Burning Velocity (U) (mm/s) | Material Loss (η₂) (%) |
| System I (CaCrO₄) | 0 | 1.8 | 3.5 |
| 10 | 1.6 | 2.5 | |
| 20 | 1.4 | 1.5 | |
| 30 | 1.2 | 0.7 | |
| System II (CaCr₂O₇) | 0 | 3.6 | 3.5 |
| 10 | 3.2 | 2.0 | |
| 20 | 2.8 | 1.0 | |
| 30 | 2.5 | 0.5 | |
| 40 | 2.2 | 0.2 |
Data sourced from Miloserdov et al. (2020). researchgate.net
Table 2: Influence on Target Product Yield in SHS Systems
| System | α (%) | Yield of Target Product (η₁) (%) | Phase Separation Limit (α, %) |
| System I (CaCrO₄) | 0 | 85 | < 30% |
| 10 | 82 | ||
| 20 | 78 | ||
| 30 | 75 | ||
| System II (CaCr₂O₇) | 0 | 88 | < 40% |
| 10 | 86 | ||
| 20 | 83 | ||
| 30 | 80 | ||
| 40 | 77 |
Data sourced from Miloserdov et al. (2020). researchgate.net
The data clearly indicates that the SHS system based on this compound exhibits a higher burning velocity and maintains a higher yield of the target product over a wider range of mixture compositions. researchgate.net The material loss due to sputtering is comparable at the baseline but decreases more effectively in the CaCr₂O₇ system as the mixture composition is varied. researchgate.net These findings underscore the significant impact of this compound on enhancing the efficiency and effectiveness of SHS processes for advanced materials synthesis.
Environmental Remediation and Management of Chromium Vi Species
Strategies for Hexavalent Chromium Remediation from Aqueous and Solid Matrices
A variety of methods have been developed to address Cr(VI) contamination in both liquid and solid environments. The primary goal of these remediation strategies is to either remove the soluble and toxic Cr(VI) from the matrix or to convert it into the less toxic and less mobile trivalent chromium (Cr(III)). clu-in.orgnih.gov The main approaches can be broadly categorized as adsorption-based technologies and reductive remediation. nih.govmdpi.com
Adsorption-Based Removal Technologies for Chromium(VI)
Adsorption is a widely employed technique for the removal of Cr(VI) from aqueous solutions due to its cost-effectiveness, high efficiency, and ease of operation. mdpi.com This process involves the accumulation of Cr(VI) ions onto the surface of a solid material, known as an adsorbent. mdpi.com A multitude of materials have been investigated for their potential to adsorb Cr(VI), including activated carbons, biochars, metal-based composites, and polymers. mdpi.com The effectiveness of adsorption is influenced by several factors, including the pH of the solution, the initial concentration of Cr(VI), the adsorbent dosage, and the temperature. researchgate.netplos.org For instance, the adsorption of Cr(VI) is generally more favorable under acidic conditions (low pH). plos.orgnih.gov
Recent research has focused on the development of novel, low-cost, and environmentally friendly adsorbents. iitg.ac.in Biomass-based adsorbents, or biosorbents, derived from agricultural waste materials have shown significant promise for Cr(VI) removal. nih.gov Examples include materials made from sawdust, fruit peels, and nut shells. nih.govfrontiersin.org
Bio-polymeric composites, which combine natural polymers with other materials, are also being extensively studied. mdpi.com Chitosan, a biopolymer derived from chitin, has been a particular focus due to its abundance, biodegradability, and the presence of amine and hydroxyl functional groups that can bind to metal ions. uminho.pt For example, chitosan-lignin composite membranes have demonstrated high efficiency in removing Cr(VI), reaching nearly 100% removal after 120 minutes in some studies. uminho.pt The functional groups on natural polymers play a crucial role in capturing Cr(VI) through mechanisms like electrostatic attraction. genesiswatertech.com
Researchers are also exploring the creation of nanocomposites to enhance adsorption capacity. For instance, combining microbial biomass with magnetic materials can improve separation after adsorption and increase the surface area available for binding. mdpi.com The modification of biopolymers like cellulose (B213188) and alginate with metal nanoparticles has also been shown to significantly boost their Cr(VI) adsorption capabilities. mdpi.com
The following table summarizes the maximum adsorption capacities of various novel adsorbents for Cr(VI).
| Adsorbent Type | Specific Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| Bio-polymeric Composite | Polyethyleneimine (PEI)-functionalized magnetic hydrochar | 287.7 | mdpi.com |
| Bio-polymeric Composite | L-cysteine-doped polypyrrole-modified bentonite | 318.5 | mdpi.com |
| Carbon-based Adsorbent | Mesoporous carbon microsphere (MPCMS) | 165.3 | mdpi.com |
| Bio-polymeric Composite | Polyamine-modified carbon nanotubes (PA-CNTs) | 168.54 | mdpi.com |
| Biosorbent | Phosphoric activated Datura fruit (PDSF) | 138.074 | iitg.ac.in |
| Biosorbent | Sulphuric activated Datura fruit (SDSF) | 119.632 | iitg.ac.in |
| Biosorbent | Raw Datura fruit (RDSF) | 85.916 | iitg.ac.in |
| Polypyrrole-based Adsorbent | Bamboo-like PPy nanofibrous mats | 961.5 | iwaponline.com |
| Polypyrrole-based Adsorbent | Capsular polypyrrole hollow nanofibers (PPy-HNFs) | 839.30 | iwaponline.com |
To understand the efficiency and mechanism of the adsorption process, kinetic and isotherm models are applied to experimental data.
Adsorption Kinetics describe the rate of adsorbate uptake on the adsorbent. Several models are used to analyze this, including the pseudo-first-order and pseudo-second-order models. researchgate.netdeswater.com The pseudo-second-order model often provides a good fit for Cr(VI) adsorption, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. scirp.org The adsorption process is often rapid initially due to the abundance of available active sites on the adsorbent surface, gradually slowing as these sites become occupied. nih.gov
Adsorption Isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are the most commonly used isotherms.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.
The suitability of a particular model depends on the specific adsorbent-adsorbate system. For example, the adsorption of Cr(VI) on some activated carbons has been found to fit the Langmuir model well, while for other biosorbents, the Freundlich model provides a better description. researchgate.net
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to determine the spontaneity and nature of the adsorption process. researchgate.nettandfonline.com
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and feasible. researchgate.nettandfonline.com
Enthalpy (ΔH°): A positive ΔH° value signifies that the adsorption is endothermic, meaning it is favored at higher temperatures. researchgate.nettandfonline.com A negative value indicates an exothermic process.
Entropy (ΔS°): A positive ΔS° value suggests an increase in randomness at the solid-liquid interface during the adsorption process. tandfonline.com
Studies have shown varied thermodynamic behaviors for Cr(VI) adsorption. For instance, the adsorption of Cr(VI) onto activated carbon has been reported as an endothermic and spontaneous process. researchgate.net Similarly, adsorption on a thiourea (B124793) chelating ion exchange fiber was also found to be endothermic and spontaneous. scientific.net In contrast, studies with adsorbents from oil palm bagasse and plantain peels have shown both endothermic and exothermic behaviors depending on the specific material. unirioja.es
The ability to regenerate and reuse adsorbents is crucial for the economic viability and sustainability of the adsorption process. nih.govijisrt.com Desorption, the process of removing the adsorbed substance, can often regenerate the adsorbent. nih.gov Various eluents, such as acids and bases, are used for this purpose. For example, 0.1 M HCl has been used to regenerate adsorbents made from Datura fruit. iitg.ac.in In another study, exhausted rubber leaf powder adsorbent was regenerated using 0.5 N NaOH, although its removal efficiency decreased in subsequent cycles. frontiersin.org The development of adsorbents that can be easily regenerated without a significant loss of adsorption capacity is an active area of research. nih.govtandfonline.com
Thermodynamic Aspects of Adsorption Processes
Reductive Remediation Approaches for Chromium(VI)
Chemical reduction is a highly effective and widely used technology for remediating Cr(VI)-contaminated soil and water. nih.govbohrium.com This approach involves the conversion of the highly soluble and toxic Cr(VI) to the less soluble and less toxic Cr(III) form. nih.govbohrium.com Cr(III) tends to precipitate out of solution as chromium hydroxide (B78521), making it less bioavailable. clu-in.org
A variety of reducing agents have been employed for this purpose. These can be broadly classified into iron-based reductants, sulfur-based compounds, and organic amendments. bohrium.comresearchgate.net
Iron-based reductants: Zero-valent iron (Fe⁰) and ferrous iron (Fe(II))-bearing compounds are commonly used. bohrium.com The reduction of Cr(VI) by Fe⁰ involves the oxidation of iron and the subsequent precipitation of a mixed Fe(III)-Cr(III) (oxy)hydroxide. acs.org
Sulfur-based compounds: Materials like sodium sulfide (B99878) and calcium polysulfide are effective reducing agents for Cr(VI). bohrium.comresearchgate.net
Organic amendments: Organic matter from sources like agricultural residues and compost can promote the reduction of Cr(VI). bohrium.com
The efficiency of reductive remediation is influenced by environmental conditions such as pH and the presence of other substances. bohrium.com For example, acidic conditions generally favor the reduction of Cr(VI). frontiersin.org Biological remediation, which utilizes microorganisms to reduce Cr(VI), is also a promising and eco-friendly approach. mdpi.comiwaponline.com
Chemical Reduction Agents for Chromium(VI) (e.g., Ascorbic Acid, Ferrous Iron, Pyrite)
The chemical reduction of Cr(VI) to Cr(III) is a cornerstone of environmental remediation. This transformation is environmentally beneficial because Cr(III) species exhibit lower toxicity, mobility, and bioavailability. nih.govresearchgate.net Various reducing agents have been studied for their efficacy in this process.
Ascorbic Acid (Vitamin C): Ascorbic acid has been identified as a highly effective reducing agent for Cr(VI). google.comresearchgate.net It is capable of reducing Cr(VI) across a broad pH range, from acidic to weakly alkaline conditions, and the reaction can proceed both in the presence and absence of light. nih.govresearchgate.net Studies have shown that ascorbic acid is significantly more effective and faster at reducing Cr(VI) in contaminated soils compared to other organic acids like acetic and citric acid. google.com Its water-solubility and non-toxic nature make it a promising agent for the in-situ remediation of contaminated soils and groundwater. nih.govresearchgate.net Research indicates that ascorbic acid can achieve over 99% reduction of Cr(VI) within 24 hours. researchgate.net
Ferrous Iron (Fe(II)): Ferrous iron is one of the most commonly used chemical reductants for treating Cr(VI) contamination. scirp.org The process involves Fe(II) effectively interacting with and reducing dissolved Cr(VI) to Cr(III). scirp.org This reaction can occur under both anaerobic and oxygenated conditions over a wide pH range. mdpi.com The reduction of Cr(VI) by Fe(II) is rapid; simultaneously, Fe(II) is oxidized to Fe(III), which can then form ferric hydroxide precipitates. mdpi.commdpi.com These precipitates can co-precipitate with the newly formed Cr(III), facilitating its removal from the water through filtration. mdpi.com The reaction is particularly effective in acidic conditions but also proceeds under alkaline conditions. scirp.orgmdpi.com
Pyrite (B73398) (FeS₂): Pyrite, a naturally occurring iron sulfide mineral, also serves as an effective reductant for Cr(VI). researchgate.netscialert.net The reduction mechanism involves the oxidation of both iron (Fe(II)) and sulfur components in the pyrite structure. sav.sk The reaction takes place in two main stages: first, the dissolution of pyrite in acidic conditions releases Fe(II) and disulfide ions (S₂²⁻), which are then readily oxidized by Cr(VI). researchgate.net This is followed by the direct, albeit slower, oxidation of the pyrite surface by Cr(VI). researchgate.net The effectiveness of pyrite is strongly dependent on pH, with maximum reduction rates observed under acidic conditions. researchgate.netscialert.net
Optimization of Reduction Parameters (e.g., pH, Concentration, Contact Time)
The efficiency of Cr(VI) reduction is heavily influenced by several key operational parameters. Optimizing these factors is crucial for maximizing removal efficiency in treatment systems.
pH: The pH of the solution is one of the most critical parameters affecting Cr(VI) reduction. nih.gov For most chemical reduction processes, including those using ferrous iron and pyrite, lower pH (acidic conditions) significantly enhances the reaction rate. scirp.orgresearchgate.netscialert.netufl.edu For instance, with pyrite, a maximum reduction rate is observed at a pH of 3. researchgate.net This is because the dominant Cr(VI) species between pH 2 and 6, HCrO₄⁻ and Cr₂O₇²⁻, are more readily reduced. nih.gov Furthermore, lower pH can increase the dissolution of mineral reductants like pyrite and Fe(II)-bearing minerals, making more reactive species available for the reduction of Cr(VI). researchgate.netufl.edu Conversely, for stabilization purposes in the presence of Fe(II), a high pH (≥10) is necessary to prevent the reduction of Cr(VI). mdpi.com
Concentration: The initial concentrations of both Cr(VI) and the reducing agent are pivotal. nih.govplos.orgresearchgate.netdeswater.com Generally, a higher concentration or dosage of the reducing agent leads to a higher percentage of Cr(VI) removal. mdpi.com For example, when using ferrous iron, increasing the molar ratio of Fe(II) to Cr(VI) from 3 to 6 resulted in an increase in conversion efficiency from 43.97% to 81.12%. scirp.org Similarly, studies with pyrite showed that a higher initial concentration of pyrite resulted in a greater reduction ratio of Cr(VI). scialert.net Conversely, for a fixed reductant dose, the reduction rate tends to decrease as the initial concentration of Cr(VI) increases. scialert.net
Contact Time: The duration of contact between the contaminated medium and the reducing agent is another essential factor. nih.govplos.orgresearchgate.netdeswater.com The reduction of Cr(VI) generally increases with contact time until it reaches an equilibrium point. scirp.org In one study using electro-coagulated Fe₃O₄ sludge, a 97.0% removal efficiency was achieved with a contact time of 45 minutes. nih.govplos.orgresearchgate.net Kinetic studies show that some reactions, particularly with strong reductants like ferrous ions, can be very rapid, reaching equilibrium in less than 25 minutes. scirp.orgnih.gov
| Parameter | Effect on Cr(VI) Reduction | Optimal Conditions/Observations | Reference |
|---|---|---|---|
| pH | Strongly influences reaction rates and species availability. | Lower pH (acidic) generally enhances reduction by Fe(II) and pyrite. Maximum rate for pyrite at pH 3. | scirp.orgresearchgate.netufl.edu |
| Concentration | Higher reductant concentration increases removal efficiency. Higher initial Cr(VI) concentration can decrease the rate for a fixed reductant dose. | Increasing Fe(II):Cr(VI) molar ratio from 3 to 6 increased removal from ~44% to ~81%. | scirp.orgmdpi.comscialert.net |
| Contact Time | Reduction increases with time until equilibrium is reached. | Reactions can be rapid, with some reaching equilibrium in <30 minutes. A 45-minute contact time achieved 97% removal in one study. | scirp.orgplos.org |
Kinetics of Chromium(VI) Reduction Reactions
The study of reaction kinetics provides insight into the rates and mechanisms of Cr(VI) reduction. These reactions can range from nearly instantaneous to very slow, depending on the reductant and environmental conditions. nih.gov
The rates of Cr(VI) reduction are highly variable. Reactions with dissolved reductants like ferrous (Fe²⁺) or sulfide (S²⁻) ions under anaerobic conditions can be instantaneous. nih.gov In contrast, reduction by organic matter in soils and sediments, or the oxidation of Cr(III) by manganese dioxide (MnO₂), are much slower processes controlled by kinetics. nih.gov The rate constant for Cr(VI) reduction by Fe(II)/Fe(III)-bearing clay minerals can vary by over three orders of magnitude depending on the fraction of reduced structural Fe(II). acs.org The activation energy for Cr(VI) reduction by pyrite was determined to be 73 kJ/mol, indicating that a surface chemical reaction is the rate-controlling step. researchgate.net
Environmental Transport and Transformation of Chromium(VI)
Chromium exists in the environment primarily in two oxidation states, Cr(III) and Cr(VI), which can interconvert under various conditions. tandfonline.comrsc.org The transport and transformation of these species are governed by a series of complex geochemical and biological processes, including oxidation-reduction, precipitation-dissolution, and sorption-desorption. researchgate.net
Mobility and Distribution of Chromium Species in Environmental Compartments
The mobility and distribution of chromium in the environment are fundamentally linked to its oxidation state. unito.itpjoes.com Cr(VI) compounds are generally highly soluble in water and, therefore, very mobile in soil and aquatic systems. unito.itpjoes.comresearchgate.net This high mobility allows Cr(VI) to contaminate groundwater and be transported over significant distances. pjoes.com
In contrast, Cr(III) has a much lower solubility, especially under neutral to basic pH conditions where it tends to precipitate. unito.it Cr(III) also has a strong tendency to be adsorbed by solid particles like clay minerals and organic matter in soil and sediment. unito.itpjoes.com This results in Cr(III) being relatively immobile in the environment. tandfonline.com
Chromium is found in all environmental compartments:
Water: Chromium enters natural waters through the weathering of rocks and industrial discharges. unito.it Concentrations in freshwater can range from 0.1 to 117 µg/L, and in seawater from 0.5 to 50 µg/L. unito.itnih.gov In aquatic environments, Cr(VI) is the predominant form in seawater, while Cr(III) can be found as soluble complexes or precipitated solids depending on the pH. rsc.orgunito.it
Soil: The natural concentration of chromium in soil typically ranges from 10 to 50 mg/kg. nih.gov Cr(VI) is the most mobile form in soil systems, whereas Cr(III) is largely immobile due to its low solubility and strong adsorption to soil particles. pjoes.com
Air: The atmosphere acts as a major pathway for the long-range transport of chromium. pjoes.com In the atmosphere, Cr(VI) can react with dust particles and may be converted to Cr(III). europa.eu
Interconversion Pathways between Chromium(VI) and Chromium(III) in Natural Systems
The speciation of chromium is dynamic, with both oxidation of Cr(III) and reduction of Cr(VI) occurring in natural environments. tandfonline.comeuropa.eu The reduction of Cr(VI) to Cr(III) is generally the favored pathway in most environmental situations. tandfonline.com
Reduction of Cr(VI) to Cr(III): This process is crucial for natural attenuation. It can be driven by a variety of reducing agents present in the environment. cdnsciencepub.com These include dissolved ferrous iron (Fe(II)), ferrous and sulfide minerals (such as pyrite), and natural organic matter. nih.govcdnsciencepub.com Bacterial activity also plays a significant role in reducing Cr(VI) to Cr(III), either as a detoxification mechanism or through dissimilatory reduction. cdnsciencepub.com
Oxidation of Cr(III) to Cr(VI): Although less common, the oxidation of the less toxic Cr(III) to the more toxic Cr(VI) can occur under specific environmental conditions. The primary oxidizing agents in natural systems are manganese (Mn) (III,IV) (hydr)oxides. cdnsciencepub.com This process can be facilitated by certain conditions such as exposure to UV light, high temperatures, and low humidity. afirm-group.com While dissolved oxygen on its own does not appear to cause significant oxidation of Cr(III), Mn(II)-oxidizing bacteria can indirectly promote the oxidation of Cr(III) to Cr(VI). nih.govcdnsciencepub.com
| Transformation | Driving Agents/Conditions | Significance | Reference |
|---|---|---|---|
| Cr(VI) → Cr(III) (Reduction) | Ferrous iron (Fe(II)), sulfide minerals (pyrite), natural organic matter, bacterial activity. | Favored in most environments; leads to detoxification and immobilization. | nih.govtandfonline.comcdnsciencepub.com |
| Cr(III) → Cr(VI) (Oxidation) | Manganese (Mn) (III,IV) (hydr)oxides, Mn(II)-oxidizing bacteria. Can be promoted by UV light, high temperatures. | Less common; increases toxicity and mobility of chromium. | cdnsciencepub.comafirm-group.com |
Advanced Approaches for Chromium-Containing Waste Management
Beyond direct chemical reduction, several advanced strategies are employed for the management and treatment of chromium-containing wastes. The primary goal is often to reduce Cr(VI) to Cr(III) as a first step, followed by immobilization or recovery. researchgate.net
Biosorption and Bioremediation: This approach uses biological materials to remove or transform contaminants. nih.gov Microorganisms such as bacteria, fungi, and algae can effectively remove Cr(VI) from wastewater. nih.gov These microbes may adsorb the chromium onto their cell walls or enzymatically reduce the toxic Cr(VI) to the less harmful Cr(III). This method is considered cost-effective and generates less sludge compared to conventional chemical precipitation. nih.gov
Electrochemical Reduction: This technology applies an electrical current to dissolve metal electrodes, which release ions that reduce Cr(VI) to Cr(III). samcotech.com The process can be followed by or occur concurrently with a precipitation step to remove the resulting Cr(III) and iron hydroxides. samcotech.com
Coagulation and Flocculation: Chemical coagulants are added to wastewater streams to encourage the agglomeration of fine particles, including chromium precipitates, into larger flocs that can be settled and removed. samcotech.com This is often used as a subsequent step after chemical reduction.
Adsorption: This method uses porous adsorbent media to capture contaminants. As the contaminated water passes through the media, soluble contaminants like chromium ions bind to the media's surface. samcotech.com This is particularly effective for streams with relatively low concentrations of heavy metals.
Solidification/Stabilization: These techniques aim to immobilize chromium within a stable solid matrix. researchgate.net This can be achieved through chemical reactions, such as mixing the waste with cement (cementation), or through thermal treatments like vitrification, which encapsulates the waste in a glass-like substance.
Recycling and Recovery: Innovative approaches focus on recovering valuable materials from chromium-containing waste. For example, hydrometallurgical and pyrometallurgical methods can be used to process waste from ferrochrome production. Research has also demonstrated the potential to treat chrome-containing slurry tailings to produce standard chromium concentrate for ferroalloy production, as well as other commercial products like fertilizers. mdpi.com
Leachability Studies of Calcium Chromates in Extraction Processes
The leachability of calcium chromate (B82759) compounds is a critical factor in industrial extraction processes, influencing both the efficiency of chromium recovery and the potential for environmental contamination. The conventional high-temperature roasting of chromite ore often results in the formation of various calcium chromate species, which are then leached to extract the valuable chromium. acs.org However, residual chromate, including sparingly soluble calcium chromate (CaCrO₄), can remain in the ore residue. mdpi.com This residue, a byproduct of processes like sodium dichromate production, is a significant environmental concern as it contains carcinogenic hexavalent chromium (Cr(VI)). mdpi.com For instance, the production of one ton of sodium dichromate can generate approximately 2.5 tons of residue containing 0.4% or more of Cr(VI), primarily in the calcium chromate phase. mdpi.com
Research into cleaner production techniques has explored alternative leaching agents to improve extraction efficiency and manage waste. A novel process involving calcified roasting followed by leaching in an ammonia (B1221849) solution has been investigated. researchgate.net This method examines the formation of different calcium-chromium compounds during oxidative roasting and their subsequent leachability in an ammonium (B1175870) carbonate solution. researchgate.net Studies have shown that various calcium chromates, such as CaCrO₄, tricalcium dichromate (Ca₃(CrO₄)₂), and Ca₅(CrO₄)₃O₀.₅, are formed during the process. researchgate.net
Further studies have focused on the immobilization and subsequent leachability of chromium in different matrices. For example, the use of chromium-bearing wastewater in concrete manufacturing has been studied to assess the potential for stabilization. asianpubs.org These studies show that hexavalent chromium can be immobilized within the cement matrix through the formation of low-solubility calcium chromate. asianpubs.org The leachability of the toxic Cr(VI) is then measured using methods like the Toxicity Characteristic Leaching Procedure (TCLP). Results from such tests on concrete samples have shown that the leached amounts of Cr(VI) and total chromium can be below regulatory discharge standards, suggesting effective immobilization. asianpubs.org
| Calcium Chromate Compound | Leaching Performance in (NH₄)₂CO₃ Solution | Conditions for Enhanced Leaching | Achieved Leaching Efficiency |
|---|---|---|---|
| Calcium Chromate (CaCrO₄) | Excellent | - | Not specified |
| Trithis compound (Ca₃(CrO₄)₂) | Poor | Addition of Hydrogen Peroxide (H₂O₂) | Up to 90% for clinker in (NH₄)₂CO₃–NH₃·H₂O solution with H₂O₂ researchgate.net |
| Ca₅(CrO₄)₃O₀.₅ | Poor | Addition of Hydrogen Peroxide (H₂O₂) |
Process Optimization for Chromium Recovery and Recycling
Optimizing the recovery and recycling of chromium from industrial waste, particularly from residues containing calcium chromates, is essential for both economic and environmental reasons. Traditional calcium-roasting processes for chromite ore are associated with a relatively low chromium recovery rate, typically between 75% and 81%, and the generation of large amounts of hazardous waste. mdpi.com Consequently, research has focused on enhancing the efficiency of extraction and developing cleaner technologies.
One approach to optimization involves improving the leaching process itself. Kinetic analyses of leaching from waste chromite ore processing residue (COPR) have been conducted to understand the influence of various parameters. acs.org Factors such as temperature, acid concentration, liquid-to-solid ratio (L/S), and mechanical activation (ball milling) significantly affect the leaching efficiency of chromium and other metals. acs.org For instance, increasing the leaching temperature and the L/S ratio generally enhances the extraction of chromium. acs.org Mechanical ball milling prior to leaching can also substantially improve the recovery rate by altering the physical state of the residue. acs.org
| Parameter | Condition | Leaching Efficiency of T-Cr (%) |
|---|---|---|
| Mechanical Ball Milling Time | 0 min | 40.4 |
| 120 min | 60.5 | |
| Liquid-to-Solid Ratio (L/S) | 4 mL/g | Not specified, but lower |
| 8 mL/g | 67.31 | |
| Temperature | 363 K | Lower than 76 |
| 403 K | 76.0 |
Alternative chemical processes have also been developed to improve chromium recovery and facilitate recycling. A process for recovering chromium values as calcium chromate involves leaching a roasted mix with an aqueous solution containing dissolved ammonia and carbon dioxide to form ammonium chromate. google.com The chromium is subsequently precipitated as calcium chromate by treating the solution with lime. google.com This method allows for the recycling of the leach liquor, which contains ammonia and carbon dioxide, to process fresh batches of roasted material, thereby creating a more closed-loop system. google.com
Furthermore, ion exchange technology presents another avenue for process optimization, particularly for recovering chromium from aqueous waste streams like seal rinses in metal surface treatment operations. google.com In this process, wastewater containing chromium ions is passed through an ion exchange column, which captures the chromate. The treated, chromium-free water can then be replenished and reused. The chromate is later recovered from the ion exchange resin during a regeneration step, creating a concentrated chrome supply that can be returned to the manufacturing process, thus achieving near-total utilization of the chromate. google.com
Computational Chemistry and Theoretical Modeling of Calcium Dichromate Systems
Quantum Mechanical Investigations of Chromium(VI) Compounds
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and reactivity of chromium(VI) compounds like the dichromate anion (Cr₂O₇²⁻). These first-principles approaches model the behavior of electrons and nuclei to predict molecular properties.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of chromium(VI) compounds. chemrxiv.orgscirp.org DFT calculations provide insights into optimized geometries, partial charges, and frontier molecular orbitals, which are crucial for rationalizing the reactivity of these complexes. chemrxiv.org Studies on various chromium(VI) complexes have successfully used DFT to analyze their electronic structure and predict their stability and reaction mechanisms. scirp.org For instance, research on tris-chromium acetate (B1210297) complexes demonstrated that DFT calculations could simulate IR and UV-vis absorption spectra consistent with experimental data and determine the relative stability of different oxidation states. scirp.org
Systematic DFT calculations have been performed to study the interactions of chromium ions in different oxidation states. scirp.org These calculations can determine binding energies and analyze donor-acceptor interactions through methods like Natural Bond Orbital (NBO) analysis, revealing the electronic factors that govern metal-ligand affinities. scirp.org In the context of the dichromate anion, DFT can elucidate the nature of the Cr-O bonds, including the bridging oxygen, and explain the ion's strong oxidizing properties. Recent studies have used time-dependent DFT (TD-DFT) to assign electronic transitions observed in the absorption spectra of Cr(VI) sites, providing a detailed understanding of their excited states. researchgate.net
Table 1: Representative DFT Calculation Results for Chromium Acetate Complexes scirp.org
| Complex | Calculated Average Cr-O Bond Length (Å) | Calculated Interaction Energy (kcal·mol⁻¹) | Spin State |
|---|---|---|---|
| [CrIII(AC)3]0 | 2.01 | 36.52 | High Spin |
| [CrVI(AC)3]3+ | 1.85 | 96.95 | High Spin |
Ab initio molecular dynamics (AIMD) extends quantum mechanical calculations to simulate the dynamic behavior of systems over time. This method is particularly powerful for studying the interactions between ions and solvent molecules, as it explicitly models the electronic structure throughout the simulation. nih.govrsc.org AIMD simulations can reveal detailed information about solvation shells, coordination numbers, and the dynamics of ligand exchange. researchgate.netacs.org
For chromium(VI) anions like dichromate, AIMD can model their hydration structure and interactions with counter-ions such as Ca²⁺ in aqueous solution. acs.org These simulations provide a molecular-level picture of how water molecules arrange around the anion and how this structure is influenced by the presence of cations. researchgate.net Studies on other oxyanions have shown that AIMD can elucidate the role of solvation and ion valency in their interactions and selectivity. acs.org While direct AIMD studies on the calcium dichromate pair are not prominent, the methodology has been successfully applied to understand the solvation of various ions, providing a template for future investigations. nih.govnih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Molecular Dynamics Simulations for Calcium and Dichromate Systems
Classical Molecular Dynamics (MD) simulations, which use pre-defined force fields to describe interatomic interactions, are essential for studying larger systems and longer timescales than are accessible with QM methods.
The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters describing the potential energy of the system. Significant effort has been dedicated to developing and refining force fields for divalent cations like Ca²⁺ to accurately model their behavior in biological and chemical systems. researchgate.netaip.orgnih.gov Standard non-polarizable force fields have sometimes been found to be inaccurate in describing the interactions of divalent cations, leading to artificial clustering with anions. nih.govresearchgate.net
To address these shortcomings, improved models have been developed. One approach involves creating custom models of hydrated Ca²⁺ ions, which can lead to results that are in quantitative agreement with experimental data for properties like osmotic pressure. nih.govresearchgate.net Another strategy involves refining force field parameters by benchmarking against experimental data from techniques like neutron scattering and from ab initio molecular dynamics simulations. researchgate.netaip.org This has led to the development of more accurate calcium force fields that account for electronic polarization effects, for example, through charge rescaling. researchgate.netaip.org These refined force fields are crucial for accurately simulating systems containing calcium ions, such as this compound solutions. researchgate.netaip.org
Table 2: Comparison of Parameters in Different Force Fields for Calcium and Chloride Ions researchgate.net
| Force Field | Ion | σ (Å) | ε (kJ/mol) | Charge (e) |
|---|---|---|---|---|
| FULL | Ca2+ | 2.8196 | 0.5072 | +2.00 |
| Cl- | 4.4499 | 0.4184 | -1.00 | |
| ECCR | Ca2+ | 2.5376 | 0.5072 | +1.50 |
| Cl- | 4.1000 | 0.4928 | -0.75 | |
| ECCR2 | Ca2+ | 2.6656 | 0.5072 | +1.50 |
| Cl- | 4.1000 | 0.4928 | -0.75 |
MD simulations are widely used to study the hydration of ions and the phenomenon of ion pairing in solution. pku.edu.cn These simulations can characterize the structure of water in the first and second solvation shells around an ion and quantify the formation of contact ion pairs (CIPs), solvent-shared ion pairs (SIPs), and solvent-separated ion pairs (2SIPs). pku.edu.cnescholarship.org
For a system like this compound, MD simulations can predict the radial distribution functions for Ca²⁺-O(water), Cr-O(water), and Ca²⁺-Cr pairs, revealing the average distances and coordination numbers. Car-Parrinello molecular dynamics simulations of the hydrated calcium ion have indicated a preference for an octahedral hydration shell in the liquid phase. uzh.ch Studies on various salt solutions have shown that the extent and nature of ion pairing are specific to the ions involved. pku.edu.cn For instance, simulations have been used to determine ion-ion distances for Ca-Cl CIPs and Ca-H₂O-Cl SIPs. pku.edu.cn Applying these techniques to this compound would provide a detailed picture of the equilibrium between dissociated ions and various ion pair configurations in solution.
Development and Refinement of Force Fields for Calcium Ions
Advanced Computational Approaches in Materials Design
The field of materials science increasingly relies on advanced computational methods to design and discover new materials with desired properties. european-mrs.commpie.deornl.gov These approaches range from first-principles methods to machine learning and are used to predict material properties and guide experimental synthesis. european-mrs.commdpi.com
In the context of this compound and related materials, computational materials design can be employed to:
Predict Crystal Structures: Use algorithms to predict stable crystal structures of anhydrous and hydrated forms of this compound.
Screen for Properties: Computationally screen for materials with specific electronic, optical, or chemical properties. For example, DFT calculations have been used to evaluate tetraperoxometalate complexes, including those with chromium, for applications like CO₂ capture. chemrxiv.orgnih.gov
Develop Novel Materials: Integrate quantum mechanical simulations with machine learning to accelerate the discovery of new materials, such as novel alloys or functional materials for energy applications. mpie.de
The overarching goal of these computational approaches is to bridge the gap from the quantum mechanical fundamentals to the design of real-world materials, enabling the targeted development of substances with transformative potential. mpie.de
Computational Screening for Catalytic Activity and Material Properties
Computational screening, particularly using first-principles methods like Density Functional Theory (DFT), is a cornerstone of modern catalyst and materials design. frontiersin.orgrsc.org DFT allows for the calculation of the electronic structure of materials, providing fundamental insights into their properties without the need for empirical parameters. rsc.org This approach is widely used to perform high-throughput virtual screening of candidate materials, assessing their potential for specific applications, such as catalysis, before committing to expensive and time-consuming experimental synthesis. mdpi.comresearchgate.net
For a compound like this compound, computational screening can predict a range of critical properties. The process typically involves calculating the adsorption energies of reactant molecules on the catalyst's surface, determining the energy barriers for reaction steps, and analyzing the electronic density of states. frontiersin.orgtdl.org These calculations help to construct activity models, such as volcano plots, which relate catalytic performance to a few key descriptors. frontiersin.orgacs.org By screening numerous materials, these models can identify candidates with optimal activity.
While direct DFT studies on this compound (CaCr₂O₇) are limited, research on related compounds provides a strong basis for understanding its potential properties. For example, DFT calculations have been performed on calcium chromate (B82759) (CaCr₂O₄), a related spinel oxide. These studies have determined key electronic properties, such as the bandgap, which is crucial for applications in semiconductors and photocatalysis. ias.ac.in Similarly, theoretical studies on the dichromate ion (Cr₂O₇²⁻) have investigated its adsorption mechanisms on various surfaces and its electronic interactions, which are fundamental to its role as an oxidizing agent and in surface chemistry. ustb.edu.cnresearchgate.netnih.gov
The insights from these related systems can be extrapolated to guide the computational screening of this compound. Key properties of interest would include:
Adsorption Energies: Calculating the binding energy of various molecules (e.g., hydrocarbons, CO, O₂) to the surface of this compound to assess its potential as a catalyst for oxidation reactions.
Electronic Band Structure: Determining the bandgap and density of states to predict its semiconductor and photocatalytic capabilities. ias.ac.in
Reaction Pathways: Modeling the step-by-step mechanism of catalytic reactions, such as CO₂ reduction, to identify rate-limiting steps and calculate activation energies. nih.gov
Structural Stability: Assessing the thermodynamic stability of different crystal phases and surface terminations of this compound under various conditions.
Table 2: Selected DFT-Calculated Properties of Related Chromate Compounds
| Compound/System | Property Calculated | Value/Finding | Significance | Reference |
|---|---|---|---|---|
| CaCr₂O₄ Spinel | Direct Bandgap | 2.256 eV | Indicates potential as a semiconductor material for various applications. | ias.ac.in |
| Dichromate on Galena (PbS) | Adsorption Mechanism | CrO₄²⁻ (a component of the equilibrium) adsorbs energetically at the Pb–S bond site; presence of O₂ enhances adsorption. | Provides micro-mechanism insight into surface interactions relevant to flotation and depression processes. | ustb.edu.cn |
| [Fe(urea)₆]₂(Cr₂O₇)₃ | Catalytic Activity | The resulting iron-chromium mixed oxides showed catalytic activity in CO₂ hydrogenation, producing CO, CH₄, C₂H₆, and C₃H₈. | Demonstrates the potential of dichromate-containing precursors for creating catalysts for CO₂ transformation. | nih.gov |
| Dichromate on Ferrihydrite | Adsorption Configuration | The bidentate binuclear configuration is the lowest in potential energy. | Consistent with experimental observations and explains the predominance of this adsorption mode at high surface coverage. | nih.gov |
By systematically applying these computational screening techniques, researchers can build a comprehensive theoretical understanding of this compound, predicting its most promising applications and guiding experimental efforts toward the synthesis and testing of materials with high potential.
Q & A
Q. What are the standard methods for synthesizing calcium dichromate (CaCr₂O₇) in a laboratory setting?
this compound is typically synthesized via a double-displacement reaction between sodium dichromate (Na₂Cr₂O₇) and a calcium salt (e.g., calcium chloride or calcium sulfate). For example: The reaction is conducted in aqueous solution, followed by crystallization and purification via recrystallization. Purity can be confirmed using gravimetric analysis or X-ray diffraction (XRD) .
Q. How can this compound’s solubility and stability be experimentally determined under varying temperatures?
Prepare saturated solutions of this compound in deionized water at controlled temperatures (e.g., 0°C, 25°C, 50°C). Filter undissolved solids, evaporate the solvent, and weigh the residue to calculate solubility. Stability is assessed via thermogravimetric analysis (TGA) to identify decomposition temperatures. Note that dichromates generally exhibit higher solubility in acidic media due to the equilibrium shift of the dichromate-chromate system .
Q. What analytical techniques are recommended for quantifying this compound in redox titrations?
Use iodometric or ferrous ammonium sulfate (FAS) titrations. For example:
- Iodometric method : Reduce Cr(VI) in acidic medium with excess KI, then titrate liberated I₂ with standardized Na₂S₂O₃.
- FAS method : Directly titrate Cr(VI) with FAS using diphenylamine sulfonic acid as an indicator. Validate results with atomic absorption spectroscopy (AAS) or UV-Vis spectroscopy at 350 nm (Cr(VI) absorption band) .
Advanced Research Questions
Q. How does this compound’s oxidizing capacity compare to other dichromates (e.g., K₂Cr₂O₇) in alcohol oxidation reactions?
Design a kinetic study comparing oxidation rates of ethanol to acetic acid using equimolar CaCr₂O₇ and K₂Cr₂O₇ under identical acidic conditions (e.g., H₂SO₄). Monitor reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group formation. Note that cation size (Ca²⁺ vs. K⁺) may influence reaction kinetics due to ionic strength effects .
Q. What mechanistic insights can be gained from studying this compound’s role in polymerization reactions?
Investigate its use as an oxidant in the polymerization of aniline derivatives. For example, track the polymerization rate of 3-chloroaniline using varying CaCr₂O₇ concentrations in HCl. Characterize the polymer’s conductivity and molecular weight via viscometry, gel permeation chromatography (GPC), and AC impedance spectroscopy. Compare results with potassium dichromate to assess cation-specific effects on redox initiation .
Q. How can this compound be applied in environmental remediation studies, particularly for Cr(VI) immobilization?
Evaluate its use in Cr(VI) sorption experiments using hydroxyapatite (HA)-modified materials. Prepare HA/calcium carbonate composites, expose them to CaCr₂O₇ solutions, and measure residual Cr(VI) via inductively coupled plasma mass spectrometry (ICP-MS). Assess immobilization efficiency under varying pH and temperature conditions. Cross-reference with X-ray photoelectron spectroscopy (XPS) to confirm Cr(VI) reduction to Cr(III) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Use chemical-resistant gloves, fume hoods, and eye protection.
- Store in airtight containers away from reducing agents (e.g., organic compounds).
- Neutralize waste with reducing agents (e.g., sodium bisulfite) to convert Cr(VI) to less toxic Cr(III).
- Regularly monitor lab air quality for Cr(VI) particulate levels using OSHA-approved methods .
Methodological Considerations
- Contradiction Analysis : Discrepancies in dichromate reactivity across studies may arise from differences in cation effects (e.g., Ca²⁺ vs. Na⁺/K⁺) or reaction medium pH. Always control ionic strength and acidity when comparing results .
- Data Validation : Cross-validate analytical results using multiple techniques (e.g., titration + spectroscopy) to address potential interferences from coexisting ions like Fe³⁺ or SO₄²⁻ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
